molecular formula C14H16O B184026 6-(Tert-butyl)naphthalen-2-ol CAS No. 1081-32-9

6-(Tert-butyl)naphthalen-2-ol

Cat. No. B184026
Key on ui cas rn: 1081-32-9
M. Wt: 200.28 g/mol
InChI Key: AGGQWKSLBYWQFS-UHFFFAOYSA-N
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Patent
US05670512

Procedure details

A 2 L round bottomed flask was charged with freshly fused zinc chloride (45.0 g), β-naphthol (150.0 g; 1.04 mol) and hexanes (450 ml). The mixture was stirred vigorously while adding t-butyl chloride (150.0 g; 1.62 mol) dropwise over 30 min. When the reaction mixture was gradually heated to reflux, a solution was not obtained. The reaction mixture was cooled to room temperature and 100 ml of CH2Cl2 was added. The reaction mixture was refluxed overnight, cooled and concentrated under vacuum to afford a white solid. The solid was refluxed with 1800 ml of 10% NaOH, filtered, and allowed to cool. The white sodium salt which precipitated was collected by filtration. The solid collected by filtration was stirred with excess 5.0M HCl and the resulting phenol was collected by filtration and washed with 2 L of water. Recrystallization from heptane afforded 30.67 g of the subtitle compound as a white solid.
[Compound]
Name
fused zinc chloride
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
1800 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[C:12](Cl)([CH3:15])([CH3:14])[CH3:13].[OH-].[Na+]>C(Cl)Cl>[C:12]([C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[CH:1]=[C:2]([OH:11])[CH:3]=[CH:4]2)([CH3:15])([CH3:14])[CH3:13] |f:2.3|

Inputs

Step One
Name
fused zinc chloride
Quantity
45 g
Type
reactant
Smiles
Name
Quantity
150 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
hexanes
Quantity
450 mL
Type
solvent
Smiles
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Three
Name
Quantity
1800 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
When the reaction mixture was gradually heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
a solution was not obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a white solid
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The white sodium salt which precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
FILTRATION
Type
FILTRATION
Details
The solid collected by filtration
STIRRING
Type
STIRRING
Details
was stirred with excess 5.0M HCl
FILTRATION
Type
FILTRATION
Details
the resulting phenol was collected by filtration
WASH
Type
WASH
Details
washed with 2 L of water
CUSTOM
Type
CUSTOM
Details
Recrystallization from heptane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2C=CC(=CC2=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 30.67 g
YIELD: CALCULATEDPERCENTYIELD 14.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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